molecular formula C9H17NO2 B13985642 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone

3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone

Katalognummer: B13985642
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: ZXXMWYSGWPMYCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxypropyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone typically involves the reaction of 5,5-dimethyl-2-pyrrolidinone with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of 5,5-dimethyl-2-pyrrolidinone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-(3-Oxopropyl)-5,5-dimethyl-2-pyrrolidinone.

    Reduction: Formation of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxypropionic acid: Shares the hydroxypropyl group but lacks the pyrrolidinone ring.

    5,5-Dimethyl-2-pyrrolidinone: Lacks the hydroxypropyl group but shares the pyrrolidinone ring structure.

Uniqueness

3-(3-Hydroxypropyl)-5,5-dimethyl-2-pyrrolidinone is unique due to the combination of the hydroxypropyl group and the pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-9(2)6-7(4-3-5-11)8(12)10-9/h7,11H,3-6H2,1-2H3,(H,10,12)

InChI-Schlüssel

ZXXMWYSGWPMYCL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)N1)CCCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.